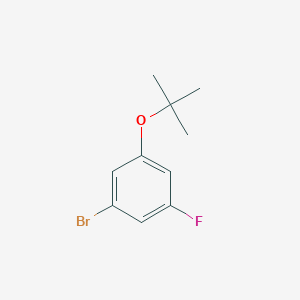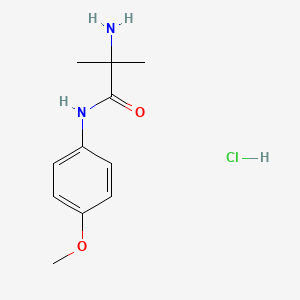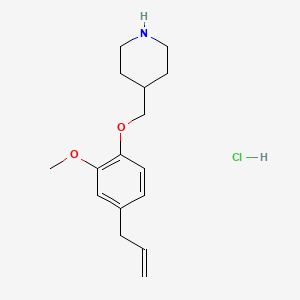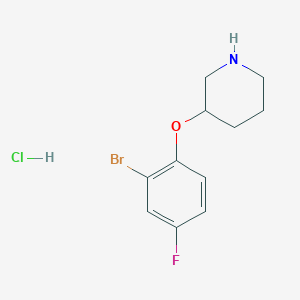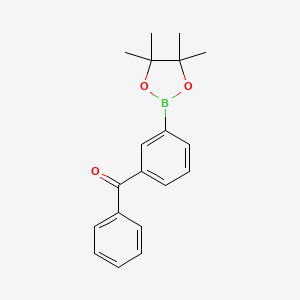
3-Benzoylphenylboronic acid pinacol ester
Overview
Description
3-Benzoylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C19H21BO3 and a molecular weight of 308.18 g/mol. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a benzoyl group, and the boronic acid moiety is protected as a pinacol ester
Mechanism of Action
Target of Action
The primary target of 3-Benzoylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the electrophilic organic group. In transmetalation, the nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The compound is only marginally stable in water, and its hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . These factors can impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This is particularly useful in the field of organic synthesis, where the ability to form carbon-carbon bonds is crucial.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . As mentioned, the compound is only marginally stable in water and its hydrolysis is accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
Boronic acid esters have been used in the development of drug delivery systems, particularly as boron-carriers suitable for neutron capture therapy
Molecular Mechanism
Boronic acid esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach
Temporal Effects in Laboratory Settings
It is known that boronic acid esters are only marginally stable in water and can undergo hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH .
Metabolic Pathways
Boronic acid esters can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Transport and Distribution
Boronic acid esters are generally known for their stability, which allows them to be used in various chemical transformations .
Subcellular Localization
Boronic acid esters are generally stable and can be used in various chemical transformations, suggesting that they may be able to reach various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylphenylboronic acid pinacol ester typically involves the reaction of 3-benzoylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used include dichloromethane, toluene, and tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The choice of catalyst and solvent can significantly impact the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylphenylboronic acid pinacol ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions typically result in the formation of boronic acid derivatives.
Substitution: Substitution reactions can produce a variety of substituted phenylboronic acids.
Scientific Research Applications
3-Benzoylphenylboronic acid pinacol ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in proteomics research.
Industry: It is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester
3-Carboxyphenylboronic acid pinacol ester
4-Methoxyphenylboronic acid pinacol ester
Properties
IUPAC Name |
phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAELVQOXYPYWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725451 | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949022-45-1 | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzoylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525657.png)
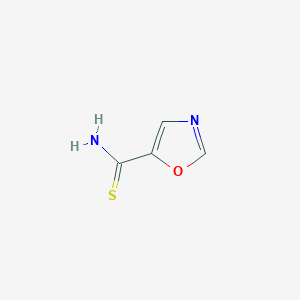
![1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1525661.png)

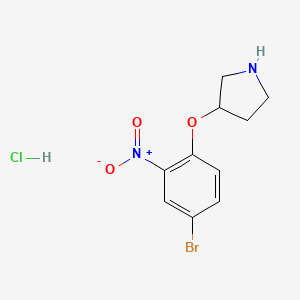
![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)
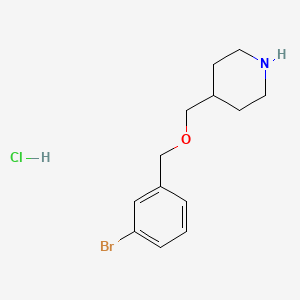
![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)
![1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525671.png)
